1-Ethyl-3-nitro-1H-pyrrole
Description
1-Ethyl-3-nitro-1H-pyrrole is a nitro-substituted pyrrole derivative characterized by an ethyl group at the 1-position and a nitro (-NO₂) group at the 3-position of the pyrrole ring. Pyrroles are aromatic heterocyclic compounds with a five-membered ring containing one nitrogen atom, widely utilized in pharmaceuticals, agrochemicals, and materials science due to their electron-rich structure and reactivity . The ethyl substituent enhances lipophilicity and steric bulk compared to smaller alkyl groups, while the nitro group introduces strong electron-withdrawing effects, influencing both chemical reactivity and intermolecular interactions .
Properties
Molecular Formula |
C6H8N2O2 |
|---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
1-ethyl-3-nitropyrrole |
InChI |
InChI=1S/C6H8N2O2/c1-2-7-4-3-6(5-7)8(9)10/h3-5H,2H2,1H3 |
InChI Key |
DMZPEQXUJYJICQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
1-Methyl-3-nitro-1H-pyrrole (CAS 823-72-3)
- Structural Differences : The 1-position substituent is a methyl group instead of ethyl.
- Physical Properties: Molecular Weight: 126.11 g/mol (vs. 140.14 g/mol for the ethyl derivative). Boiling Point: Not explicitly reported, but lower than the ethyl analog due to reduced alkyl chain length .
- Synthetic Utility: Used as a pharmaceutical intermediate, synthesized via alkylation of pyrrole precursors. The shorter methyl chain may limit solubility in nonpolar solvents compared to the ethyl derivative .
- Reactivity : The nitro group directs electrophilic substitution to the 4-position of the pyrrole ring, while the methyl group offers minimal steric hindrance .
3-Heptyl-1H-pyrrole (CAS 878-11-5)
Ethyl 2-methyl-1H-pyrrole-3-carboxylate (CAS 936-12-9)
- Structural Differences : A carboxylate ester at the 3-position and methyl group at the 2-position.
- Physical Properties :
- Reactivity : The ester group acts as an electron-withdrawing group, similar to nitro, but participates in nucleophilic acyl substitution reactions, unlike nitro groups .
Comparative Data Table
Research Findings and Reactivity Trends
- Electronic Effects : Nitro groups significantly decrease electron density at the pyrrole ring, making this compound less reactive toward electrophilic substitution compared to unsubstituted pyrroles. Ethyl groups moderately enhance solubility in organic solvents .
- Steric Effects : The ethyl group at the 1-position introduces steric hindrance, slowing reactions at adjacent positions compared to the methyl analog .
- Synthetic Pathways : Similar to 1-Methyl-3-nitro-1H-pyrrole, the ethyl derivative can be synthesized via alkylation of pyrrole precursors using ethyl halides under basic conditions (e.g., K₂CO₃/DMF) .
Computational Insights
Density functional theory (DFT) studies highlight the electron-withdrawing nature of nitro groups, which stabilize negative charges and polarize the pyrrole ring. For example, the nitro group in this compound reduces the HOMO-LUMO gap compared to alkyl-substituted analogs, enhancing its suitability as an intermediate in redox-active compounds .
Preparation Methods
N-Ethylation of Pyrrole
- Reagents: Pyrrole, ethylating agent (commonly ethyl bromide or ethyl iodide), base (e.g., potassium carbonate or sodium hydride).
- Conditions: The reaction is performed in an aprotic solvent such as dimethylformamide (DMF) or acetonitrile at ambient or slightly elevated temperature.
- Mechanism: The nitrogen lone pair of pyrrole attacks the ethyl halide, forming 1-ethylpyrrole.
- Notes: Careful control of stoichiometry and temperature prevents polyalkylation.
Nitration of 1-Ethylpyrrole to this compound
- Nitrating Agents: Sodium nitrite combined with sodium peroxodisulfate (sodium persulfate) is widely used as a green and efficient nitration system.
- Solvent: Tetrahydrofuran (THF) or aqueous media.
- Temperature: Typically 60–120 °C depending on the scale and reaction kinetics.
- Reaction Time: Monitored by thin-layer chromatography (TLC) until completion.
- Purification: Column chromatography using ethyl ether and ethyl acetate mixtures.
- Yield: High yields reported, often above 90% for the nitration step.
Representative Experimental Procedure for Nitration
| Step | Reagents and Quantities | Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | 1-Ethylpyrrole (10 mmol) | Dissolved in 50 mL THF | Starting material |
| 2 | Sodium nitrite (30 mmol), sodium peroxodisulfate (10 mmol) | Added to reaction flask | Nitration reagents |
| 3 | Reaction at 60 °C for several hours | Monitored by TLC | Formation of this compound |
| 4 | Workup: Extraction and column chromatography | Eluent: ethyl ether:ethyl acetate = 4:1 | Purification of product |
| 5 | Isolated yield: ~90-98% | White to pale yellow solid | High purity confirmed by NMR and mass spectrometry |
Research Findings and Analysis
- Green Chemistry Aspect: The use of sodium nitrite and sodium peroxodisulfate avoids harsh nitrating mixtures like nitric/sulfuric acid, reducing environmental impact and improving safety.
- Reaction Control: The mild conditions (60–120 °C) and choice of oxidant allow selective nitration at the 3-position without ring degradation or multiple substitutions.
- Scalability: The method is suitable for large-scale synthesis due to simple operation, mild conditions, and high yield.
- Purity: The product is typically characterized by proton NMR, showing characteristic signals for the ethyl group and nitro-substituted pyrrole ring protons, confirming regioselectivity.
- Limitations: Direct nitration of pyrrole often leads to mixtures; hence, N-ethylation prior to nitration is essential for regioselectivity towards the 3-position.
Comparative Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|
| N-Ethylation of Pyrrole | Pyrrole + ethyl bromide + base in DMF, RT | 85-95 | High selectivity for N-ethylation | Requires careful control to avoid overalkylation |
| Nitration with NaNO2/Na2S2O8 | 1-Ethylpyrrole + sodium nitrite + sodium peroxodisulfate in THF, 60 °C | 90-98 | Mild, green, high yield | Requires purification by chromatography |
| Traditional Nitration (HNO3/H2SO4) | Pyrrole + mixed acid nitration | Variable | Strong nitrating power | Harsh conditions, low selectivity, environmental concerns |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 1-Ethyl-3-nitro-1H-pyrrole, and how do variables like solvent choice and temperature impact yield?
- Methodological Answer : Synthesis typically involves nitration of 1-ethylpyrrole derivatives. Key variables include:
- Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nitro-group incorporation .
- Temperature : Controlled nitration at 0–5°C minimizes side reactions (e.g., over-nitration) .
- Catalysts : Use nitric acid/sulfuric acid mixtures for regioselectivity. Monitor progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) to track intermediate formation .
Q. How can researchers characterize this compound using spectroscopic techniques?
- Methodological Answer :
- ¹H NMR : Expect signals at δ 1.4–1.6 ppm (ethyl CH₃), δ 4.2–4.5 ppm (N-CH₂), and δ 6.5–7.0 ppm (pyrrole protons). Nitro groups deshield adjacent protons, shifting resonances upfield .
- IR Spectroscopy : Strong asymmetric/symmetric NO₂ stretches at ~1520 cm⁻¹ and ~1350 cm⁻¹ confirm nitration .
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 155.1 (C₆H₈N₂O₂) with fragmentation patterns indicating ethyl and nitro groups .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound for reactivity studies?
- Methodological Answer :
- Computational Setup : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to model charge distribution and frontier orbitals. The nitro group’s electron-withdrawing effect lowers the HOMO energy, increasing electrophilicity at the pyrrole ring .
- Applications : Predict regioselectivity in electrophilic substitution reactions (e.g., bromination at the 4-position due to nitro-directed meta effects) .
Q. What strategies resolve contradictions in NMR data when characterizing substituted pyrroles?
- Methodological Answer :
- Dynamic Effects : For tautomerism or rotational barriers (e.g., hindered ethyl group rotation), use variable-temperature NMR (VT-NMR) to observe coalescence temperatures .
- 2D Techniques : HSQC and HMBC correlate ¹H-¹³C signals, resolving overlapping peaks in crowded regions (e.g., pyrrole C-2/C-5) .
Q. How do substituent positions (ethyl vs. nitro) influence the biological activity of pyrrole derivatives?
- Methodological Answer :
- Comparative SAR : Ethyl groups enhance lipophilicity (logP ↑), improving membrane permeability, while nitro groups confer redox activity (e.g., antimicrobial via nitroreductase activation) .
- In Silico Modeling : Use molecular docking (AutoDock Vina) to assess interactions with target enzymes (e.g., bacterial nitroreductases). Validate with MIC assays against E. coli .
Q. What are the best practices for handling toxicity and safety data in research involving nitro-pyrroles?
- Methodological Answer :
- Risk Assessment : Refer to GHS classifications (e.g., Acute Toxicity Category 4 for oral/dermal exposure) and SDS guidelines for PPE (gloves, fume hoods) .
- Alternatives : Explore nitro-group isosteres (e.g., cyano or sulfonamide) to mitigate toxicity while retaining activity .
Data-Driven Research Design
Q. How can researchers reconcile discrepancies in reported melting points for this compound derivatives?
- Methodological Answer :
- Purity Checks : Use HPLC (C18 column, methanol/water 70:30) to detect impurities >0.5% that alter melting ranges .
- Polymorphism Screening : Perform differential scanning calorimetry (DSC) to identify polymorphic forms (e.g., Form I vs. Form II) .
Q. What experimental workflows validate computational predictions of reaction mechanisms for nitro-pyrroles?
- Methodological Answer :
- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor nitro-group reduction rates (λ = 400 nm) under simulated physiological conditions .
- Isotopic Labeling : Introduce ¹⁵N in the nitro group to track metabolic pathways via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
